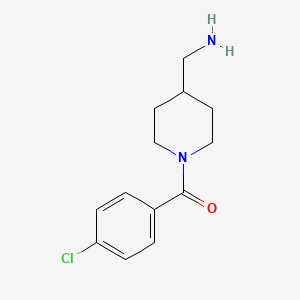

4-(アミノメチル)ピペリジン-1-イルメタノン CAS No. 1018286-30-0"

>

4-(アミノメチル)ピペリジン-1-イルメタノン CAS No. 1018286-30-0"

>

4-(アミノメチル)ピペリジン-1-イルメタノン

概要

説明

“4-(Aminomethyl)piperidin-1-ylmethanone” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound has a molecular weight of 114.189 and a molecular formula of C6H14N2 . It is also known by other names such as 4-Aminomethyl piperidine .

Physical and Chemical Properties Analysis

“4-(Aminomethyl)piperidin-1-ylmethanone” has a density of 0.9±0.1 g/cm3, a boiling point of 200.0±8.0 °C at 760 mmHg, and a melting point of 25 °C (lit.) . It also has a flash point of 78.9±0.0 °C .

科学的研究の応用

医薬品化学

医薬品化学において、この化合物は、創薬における構成要素としての可能性があるため重要視されています。その構造は、新しい治療薬の開発につながる可能性のある修飾に適しています。 例えば、HIV感染プロセスにおける重要なステップであるCD4-gp120相互作用の阻害剤など、抗ウイルス活性を持つ可能性のある化合物を合成するために使用できます .

薬理学

薬理学的に、この化合物の誘導体は、その生物活性について調査されています。ピペリジン誘導体は、多くの医薬品に含まれており、鎮痛作用や抗精神病作用など、幅広い活性を示しています。 この化合物の三官能性アミン構造は、制御された薬物送達のためのミセルを形成できる線状ポリ(アミドアミン)の開発のための候補となっています .

生化学

生化学において、4-(アミノメチル)ピペリジン-1-イルメタノンは、デンドロン-OMS(有機金属フレームワーク)ハイブリッドの合成におけるリンカーとして機能します。 これらのハイブリッドは、診断および治療目的で重要な酵素固定化およびバイオセンサー開発に応用されています .

有機化学

有機化学者は、分子内反応と分子間反応を通じて、この化合物を用いてさまざまなピペリジン誘導体を合成します。これらの誘導体は、より複雑な有機分子の生産における主要な中間体です。 この化合物は、さまざまな化学基との反応性により、多様な合成標的を生成することができます .

分析化学

分析化学者は、新しい分析方法の開発に4-(アミノメチル)ピペリジン-1-イルメタノンを使用することがあります。 その誘導体は、クロマトグラフィーおよび分光法における標準品または試薬として機能し、生物分子を定量化および同定するのに役立ちます .

材料科学

材料科学において、この化合物の誘導体は、接着剤系におけるカップリング剤として、およびゼオライトやその他の微孔質材料の溶媒熱合成に使用できます。 これらの材料は、触媒、分離プロセス、および環境修復に応用されています .

Safety and Hazards

将来の方向性

While the specific future directions for “4-(Aminomethyl)piperidin-1-ylmethanone” are not mentioned in the search results, it’s worth noting that piperidine derivatives have shown potential in various fields. For instance, 4-Aminomethyl piperidine can be used in the synthesis of Schiff bases, preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs, and as a linker for the synthesis of dendron-OMS hybrids .

作用機序

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are utilized in various therapeutic applications .

Mode of Action

Compounds with a piperidine moiety show a wide variety of biological activities .

Biochemical Pathways

Piperidine derivatives are known to be utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

生化学分析

Biochemical Properties

4-(Aminomethyl)piperidin-1-ylmethanone plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinase 2, which is involved in cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli.

Cellular Effects

The effects of 4-(Aminomethyl)piperidin-1-ylmethanone on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival . By altering the activity of key proteins in this pathway, 4-(Aminomethyl)piperidin-1-ylmethanone can impact processes such as cell proliferation, apoptosis, and metabolic regulation.

Molecular Mechanism

At the molecular level, 4-(Aminomethyl)piperidin-1-ylmethanone exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Aminomethyl)piperidin-1-ylmethanone can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-(Aminomethyl)piperidin-1-ylmethanone in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of 4-(Aminomethyl)piperidin-1-ylmethanone vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cell signaling and metabolic regulation. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular functions . Threshold effects have been identified, indicating specific dosage levels at which the compound transitions from being beneficial to harmful.

Metabolic Pathways

4-(Aminomethyl)piperidin-1-ylmethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . By modulating these pathways, 4-(Aminomethyl)piperidin-1-ylmethanone can impact overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 4-(Aminomethyl)piperidin-1-ylmethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function . Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of 4-(Aminomethyl)piperidin-1-ylmethanone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular location . For example, localization to the nucleus may enable interactions with transcription factors, while localization to the mitochondria may influence metabolic processes.

特性

IUPAC Name |

[4-(aminomethyl)piperidin-1-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-12-3-1-11(2-4-12)13(17)16-7-5-10(9-15)6-8-16/h1-4,10H,5-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTMOSISBIEVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

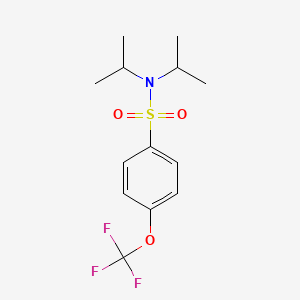

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

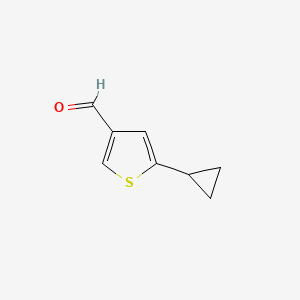

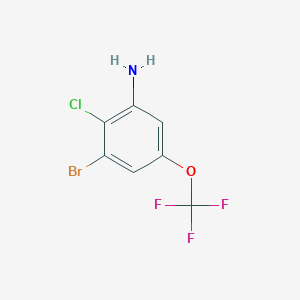

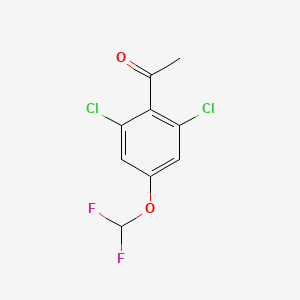

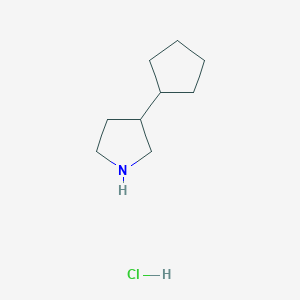

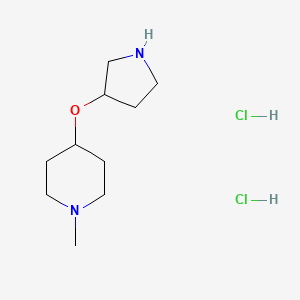

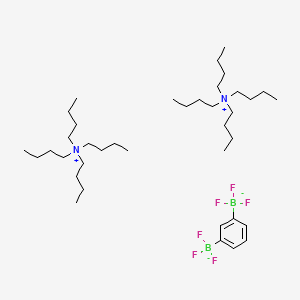

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1462371.png)